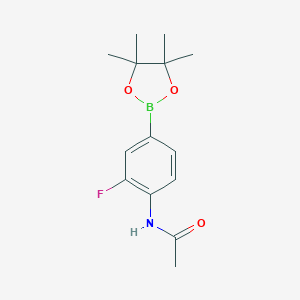

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 269410-27-7) is a boronic ester derivative featuring a fluorinated phenylacetamide backbone. This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems . Its synthesis involves palladium-catalyzed borylation of precursor aryl halides or amines, yielding a white to off-white solid with a molecular weight of 279.11 g/mol (C₁₄H₁₉BFNO₃) .

Properties

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMXRFQDZUWQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620180 | |

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-27-7 | |

| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process. One common method includes:

- **Formation of the Boronic

Biological Activity

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H21BFNO4

- Molecular Weight : 377.24 g/mol

- CAS Number : 1637249-14-9

- Physical State : Solid

- Purity : >98% (GC)

The compound features a fluorinated phenyl group and a boron-containing dioxaborolane moiety, which are critical for its biological activity.

This compound exhibits various mechanisms of action depending on the target cells and pathways involved:

- Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways.

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Its selectivity towards cancerous cells indicates a potential therapeutic window.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound:

-

Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines (e.g., MDA-MB-231), with an IC50 value of approximately 0.126 μM .

This indicates a nearly 20-fold selectivity for cancerous cells over non-cancerous cells.

Cell Line IC50 (μM) Selectivity Index MDA-MB-231 0.126 High MCF10A (non-cancer) 2.51 Low - Mechanistic Insights : The compound induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase in treated cells .

Antiviral Activity

Emerging data suggest that this compound may also possess antiviral properties:

-

Influenza Virus Replication : In vivo studies indicated that the compound effectively reduced viral loads in infected mice models by more than two logs .

- Study Design : Mice were administered the compound at a dosage of 40 mg/kg daily for three days post-infection.

- Outcome : Significant decrease in viral replication confirmed through lung tissue analysis.

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of this compound in a mouse model of triple-negative breast cancer (TNBC). The results showed:

-

Tumor Volume Reduction : Mice treated with the compound exhibited a 70% reduction in tumor volume compared to control groups.

Treatment Group Tumor Volume Reduction (%) Control 0 Compound Administered 70

Case Study 2: Safety Profile

In assessing the safety profile of this compound:

-

Toxicity Studies : No significant adverse effects were observed in healthy mice at doses up to 40 mg/kg over a three-day period.

- Hematological Analysis : Normal blood parameters were maintained throughout the study duration.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the dioxaborolane moiety exhibit potential anticancer properties. The incorporation of the 2-fluoro group enhances the compound's ability to interact with biological targets, making it a candidate for developing new anticancer drugs. Studies have shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation by interfering with critical cellular pathways involved in tumor growth.

Drug Design and Development

The unique structural features of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide facilitate its use in drug design. The presence of the fluorine atom can improve metabolic stability and bioavailability. Additionally, the dioxaborolane unit allows for further functionalization, enabling the development of targeted therapies that can selectively attack cancer cells while sparing healthy tissues.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as an important reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound's ability to act as a boron source allows for the efficient coupling of aryl halides with organoboron compounds.

Functionalization of Aromatic Compounds

The compound can be utilized to introduce functional groups onto aromatic systems through electrophilic substitution reactions. This application is particularly valuable in synthesizing complex molecules that require specific functional groups for further transformations.

Materials Science

Development of Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced properties. The dioxaborolane unit can impart unique characteristics such as increased thermal stability and improved mechanical properties to polymers.

Nanocomposite Fabrication

Research indicates that this compound can be used in the fabrication of nanocomposites. By integrating this compound into nanomaterials, it is possible to enhance their electrical conductivity and optical properties. This application is particularly relevant in developing sensors and electronic devices.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield | Key Reactivity |

|---|---|---|---|---|

| Target Compound | 279.11 | N/A | 67% | Suzuki coupling, moderate steric accessibility |

| N-(4-Borylphenyl)acetamide | 261.12 | N/A | 93% | High-yield meta/para borylation |

| N-(3-Fluoro-4-borylphenyl)acetamide | 279.11 | N/A | N/A | Solubility in DMSO, stored at 2–8°C |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between an aryl halide (e.g., 2-fluoro-4-bromoacetophenone derivative) and a boronate ester. Key steps include:

Borylation : Use Pd catalysts (e.g., Pd(dba)₂) with ligands like SPhos or XPhos to install the dioxaborolane moiety.

Acetamide Formation : React the intermediate arylboronate with acetyl chloride or acetic anhydride under basic conditions (e.g., K₂CO₃).

Q. How should researchers characterize this compound spectroscopically?

- Answer :

- ¹H/¹³C NMR :

- The 2-fluoro substituent causes deshielding of adjacent protons (δ ~7.3–7.8 ppm). The acetamide NH appears as a singlet near δ 2.1 ppm, while the dioxaborolane methyl groups resonate at δ ~1.3 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀BFNO₃: 312.1572) with <2 ppm error .

- Melting Point : Expected range 124–139°C for crystalline derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing fluorine at the ortho position:

- Reduces Electron Density : Enhances electrophilicity of the aryl ring, facilitating oxidative addition in Pd-catalyzed reactions.

- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling selective functionalization at the para position relative to the boronate group.

- Impact on Meta-Selectivity : Fluorine can direct C–H borylation to meta positions when paired with anionic ligands (e.g., [Bpin]⁻) .

Q. What strategies address regioselectivity challenges during aromatic ring functionalization?

- Answer :

- Ligand Design : Anionic ligands (e.g., [Bpin]⁻) enable meta-selective C–H borylation, overriding inherent electronic preferences .

- Substituent Effects : Electron-donating groups (e.g., acetamide) direct electrophilic substitution to specific positions. Computational modeling (DFT) can predict regioselectivity trends.

- Reaction Optimization : Adjust temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene vs. THF) to favor desired pathways .

Q. How can this compound be applied in stereoselective cyclopropanation?

- Answer :

- Simmons-Smith Reaction : React the boronate with alkenyl bis(boronates) under Zn catalysis to form cyclopropane derivatives.

- Stereocontrol : Chiral ligands (e.g., BOX ligands) or steric bulk in the boronate group dictate enantioselectivity. Yields up to 75% are reported for cyclopropyl-acetamide analogs .

- Applications : Cyclopropane derivatives serve as rigid scaffolds in drug discovery (e.g., protease inhibitors) .

Q. How to resolve contradictions in spectroscopic data for derivatives?

- Answer :

- Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography. For example, conflicting NOE effects in NMR can be clarified via X-ray structures .

- Dynamic Effects : Consider rotamers (e.g., acetamide rotation) causing split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C resolves such ambiguities .

- Isotopic Labeling : Use ¹⁰B/¹¹B isotopic NMR to distinguish boronate signals from background noise .

Q. What are the implications of using this compound in polymer or materials science?

- Answer :

- Conjugated Polymers : The boronate enables Suzuki coupling to form π-conjugated backbones for organic electronics (e.g., OLEDs).

- Self-Assembly : Fluorine’s hydrophobicity promotes micelle formation in aqueous solutions.

- Stability : The dioxaborolane group resists hydrolysis under acidic conditions (pH >3), making it suitable for bioimaging probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.